1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone
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Overview
Description
1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone is a complex organic compound with a unique structure that includes a benzofuran ring, hydroxy groups, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone typically involves multiple steps. One common approach is the condensation of appropriate benzofuran derivatives with hydroxyprop-1-en-2-yl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy groups and benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Shares structural similarities but differs in the presence of a methoxy group.
Coniferyl alcohol: Another compound with a similar hydroxyprop-1-en-1-yl group but lacks the benzofuran ring.
Uniqueness: 1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone is unique due to its specific combination of functional groups and the benzofuran ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14O4 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3 |
InChI Key |
KPJMESMRKLJVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O |
Origin of Product |
United States |
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